6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7,9-dihydro-1H-purin-8(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7,9-dihydro-1H-purin-8(2H)-one is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. This compound is known for its significant role in various biological processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7,9-dihydro-1H-purin-8(2H)-one typically involves the glycosylation of a purine base with a protected sugar derivative. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety.
Reduction: Reduction reactions may target the purine ring or the sugar moiety, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7,9-dihydro-1H-purin-8(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other bioactive compounds.
Biology: Studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of viral infections and certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of viral replication or cancer cell proliferation. The molecular targets and pathways involved include DNA polymerases, reverse transcriptases, and other key enzymes in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another nucleoside analog with a purine base.
Inosine: A nucleoside analog with a hypoxanthine base.
Uniqueness
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7,9-dihydro-1H-purin-8(2H)-one is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. Its ability to selectively target certain enzymes and pathways makes it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C10H15N5O5 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydro-2H-purin-8-one |
InChI |
InChI=1S/C10H15N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h3,5-6,9,13,16-18H,1-2H2,(H2,11,12)(H,14,19)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
JUSGPLQNVSQBCJ-UUOKFMHZSA-N |
Isomeric SMILES |
C1NC2=C(C(=N1)N)NC(=O)N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1NC2=C(C(=N1)N)NC(=O)N2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.